molecular formula C18H21ClN4O2 B12714012 Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo- CAS No. 141234-24-4

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-

Cat. No.: B12714012
CAS No.: 141234-24-4
M. Wt: 360.8 g/mol
InChI Key: HCZNXSUBIGKUCI-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the butyl and chlorophenyl groups through nucleophilic or electrophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choice of solvents that facilitate the desired reactions and are easy to remove during purification.

    Temperature and Pressure Control: Optimization of temperature and pressure to achieve the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: As probes for studying biological processes.

    Medicine: As potential therapeutic agents for treating various diseases.

    Industry: As components in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact mechanism may vary depending on the specific compound and its target.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine derivatives can be compared with other heterocyclic compounds, such as:

    Imidazopyridines: Known for their sedative and hypnotic effects.

    Pyrimidines: Widely studied for their antiviral and anticancer properties.

    Benzimidazoles: Known for their anthelmintic and antifungal activities.

The uniqueness of imidazo[1,2-a]pyrimidine derivatives lies in their diverse biological activities and potential for therapeutic applications.

Conclusion

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo- is a complex compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.

Properties

CAS No.

141234-24-4

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H21ClN4O2/c1-3-4-9-20-16(24)13-10-21-18-22(2)15(11-23(18)17(13)25)12-7-5-6-8-14(12)19/h5-8,10,15H,3-4,9,11H2,1-2H3,(H,20,24)

InChI Key

HCZNXSUBIGKUCI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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